molecular formula C27H41F2N5O B1193386 Nirogacestat CAS No. 865773-15-5

Nirogacestat

Numéro de catalogue B1193386
Numéro CAS: 865773-15-5
Poids moléculaire: 489.6558
Clé InChI: VFCRKLWBYMDAED-REWPJTCUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nirogacestat, sold under the brand name Ogsiveo, is an anti-cancer medication used for the treatment of desmoid tumors . It is a selective gamma secretase inhibitor that is taken by mouth . The most common side effects include diarrhea, ovarian toxicity, rash, nausea, fatigue, stomatitis, headache, abdominal pain, cough, alopecia, upper respiratory tract infection, and dyspnea . Nirogacestat was approved for medical use in the United States in November 2023 . It is the first medication approved by the US Food and Drug Administration (FDA) for the treatment of desmoid tumors .


Synthesis Analysis

The synthesis of Nirogacestat is directed to processes for synthesizing (S)-2-(((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide .


Molecular Structure Analysis

The molecular formula of Nirogacestat is C27H41F2N5O . The molecular weight is 489.64 . The CAS number is 1290543-63-3 .


Chemical Reactions Analysis

Nirogacestat is a gamma-secretase inhibitor that blocks proteolytic activation of the Notch receptor . When dysregulated, Notch can activate pathways that contribute to tumor growth . Nirogacestat decreases exposure of CYP2C19 substrates, which may decrease efficacy of these substrates .

Propriétés

IUPAC Name

(2S)-2-[[(2S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]amino]-N-[1-[1-(2,2-dimethylpropylamino)-2-methylpropan-2-yl]imidazol-4-yl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41F2N5O/c1-7-8-23(32-20-10-9-18-11-19(28)12-22(29)21(18)13-20)25(35)33-24-14-34(17-31-24)27(5,6)16-30-15-26(2,3)4/h11-12,14,17,20,23,30,32H,7-10,13,15-16H2,1-6H3,(H,33,35)/t20-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCRKLWBYMDAED-REWPJTCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)NC2CCC3=C(C2)C(=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)N[C@H]2CCC3=C(C2)C(=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41F2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60235679
Record name PF-03084014
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60235679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nirogacestat

CAS RN

1290543-63-3, 865773-15-5
Record name Nirogacestat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1290543633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanamide, 2-((6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl)amino)-N-(1-(2-((2,2-dimethylpropyl)amino)-1,1-dimethylethyl)-1H-imidazol-4-yl)-, (2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865773155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nirogacestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12005
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-03084014
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60235679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIROGACESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ62892OFJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Combine 2-(6,8-Difluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamino)-pentanoic acid (1 equiv) derived from diasteromer #1 above, TPTU (1 equiv), diisopropylethylamine (2 equiv) in DMF followed by 1-[2-(2,2-dimethyl-propylamino)-1,1-dimethyl-ethyl]-1H-imidazol-4-ylamine (2 equiv) in methylene chloride. The reaction is stirred overnight at rt, quenched with aq. sodium bicarbonate, and extracted with methylene chloride. The solvent is dried, concentrated, and purified by silica gel chromatography to afford diastereomer #1 of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Citations

For This Compound
482
Citations
M Gounder, R Ratan, T Alcindor… - … England Journal of …, 2023 - Mass Medical Soc
… assigned to receive nirogacestat and 72 to receive placebo. Nirogacestat had a significant … being event-free at 2 years was 76% with nirogacestat and 44% with placebo. Between-group …
Number of citations: 34 www.nejm.org
T Shearer, RL Williams, M Johnson, E Cendrowicz… - Blood, 2022 - ashpublications.org
… nirogacestat on … nirogacestat in healthy participants resulted in a robust but temporary increase in mbBCMA receptor density on PCs in both BM and WB that correlated with nirogacestat …
Number of citations: 2 ashpublications.org
X Chen, X Chen, Z Zhou, Y Mao, Y Wang, Z Ma… - Experimental cell …, 2019 - Elsevier
Bone resorption, initiated by osteoclasts (OCs), plays an essential role in bone homeostasis. The abnormalities of bone resorption may induce a series of diseases, including …
Number of citations: 15 www.sciencedirect.com
P Konstantinopoulos, J Lewis… - Gynecologic …, 2023 - gynecologiconcology-online.net
… Treatment with nirogacestat might be expected to impair granulosa cell proliferation in … The primary objective of the current trial is to determine the antitumor activity of nirogacestat …
T Shearer, RL Williams, M Johnson, E Cendrowicz… - 2023 - ascopubs.org
… the GSI nirogacestat on mbBCMA in healthy subjects. Methods: A total of 23 healthy subjects were administered single doses of 50, 150, or 300 mg nirogacestat or … Nirogacestat serum …
Number of citations: 0 ascopubs.org
T Takahashi, JR Prensner, CD Robson… - Pediatric blood & …, 2020 - Wiley Online Library
… We show that nirogacestat can be effective in this patient population, and patients tolerated therapy well with no grade 3 or 4 adverse effects. Of the four patients presented here, all …
Number of citations: 16 onlinelibrary.wiley.com
WTA Van Der Graaf, MM Gounder, R Ratan… - 2023 - ascopubs.org
11564 Background: Pain reduction is a key treatment goal in DT (aggressive fibromatosis): 60% of patients (pts) experience chronic pain. In the phase 3 DeFi trial, nirogacestat (NIRO; n …
Number of citations: 1 ascopubs.org
B Kasper, R Ratan, T Alcindor, P Schoeffski… - Annals of …, 2022 - annalsofoncology.org
Background DT are rare, locally aggressive soft-tissue tumors without approved systemic therapy. Nirogacestat (niro), a novel oral gamma secretase inhibitor (GSI) has shown antitumor …
Number of citations: 14 www.annalsofoncology.org
S Lonial, S Grosicki, M Hus, KW Song, T Facon… - 2022 - ascopubs.org
… combination with nirogacestat to … 5 nirogacestat combination sub-study has a sequential dose-exploration (DE) phase evaluating 0.95 mg/kg Q3W belamaf with 100 mg BID nirogacestat …
Number of citations: 15 ascopubs.org
F Offner, O Decaux, C Hulin, S Anguille… - …, 2023 - journals.lww.com
Background: Tec is the first BCMA-directed bispecific antibody approved for the treatment of triple-class exposed RRMM. Niro, a gamma secretase inhibitor, has been shown to …
Number of citations: 5 journals.lww.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.